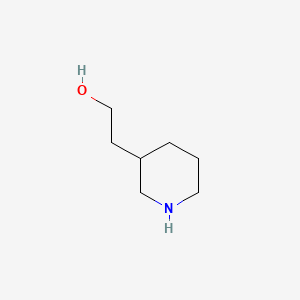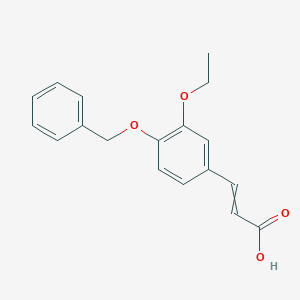
3-Piperidineethanol
Overview
Description
3-Piperidineethanol, also known as piperidin-3-ylmethanol, is an organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the piperidine ring, making it a secondary alcohol. This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-piperidineethanol, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological and pharmacological effects .
Biochemical Pathways
Piperine, a piperidine derivative, is known to affect various physiological activities . It has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Result of Action
Piperidine derivatives are known to have various physiological and pharmacological effects .
Biochemical Analysis
Biochemical Properties
3-Piperidineethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways of other compounds processed by cytochrome P450 enzymes .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune responses. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and function. For example, this compound can accumulate in the liver, where it interacts with metabolic enzymes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein synthesis and folding. This localization can affect the compound’s activity and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Piperidineethanol can be synthesized through the hydrogenation reduction reaction of 3-piperidone. The specific steps include adding 3-piperidone into a hydrogenation reactor and reacting it under the action of an appropriate catalyst to obtain this compound . Common catalysts used in this reaction include palladium on carbon (Pd/C) and Raney nickel. The reaction is typically carried out under mild conditions, with hydrogen gas at a pressure of 1-5 atmospheres and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These processes allow for better control over reaction conditions and higher yields. The use of fixed-bed reactors with supported catalysts, such as palladium on alumina, is common in large-scale production. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-piperidone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-piperidinemethane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide (PBr3) in tetrahydrofuran.
Major Products Formed
Oxidation: 3-Piperidone.
Reduction: 3-Piperidinemethane.
Substitution: 3-Chloropiperidine, 3-Bromopiperidine.
Scientific Research Applications
3-Piperidineethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: this compound is a key intermediate in the production of pharmaceuticals, including analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
Industry: It is used in the manufacture of agrochemicals, such as insecticides and herbicides, and in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Piperidineethanol: Similar to 3-Piperidineethanol but with the hydroxyl group attached to the second carbon of the piperidine ring.
4-Piperidineethanol: The hydroxyl group is attached to the fourth carbon of the piperidine ring.
3-Piperidinemethanol: Similar structure but with a methanol group instead of ethanol.
Uniqueness
This compound is unique due to the position of the hydroxyl group on the third carbon of the piperidine ring. This specific positioning can influence the compound’s reactivity and its interactions with other molecules. The presence of the hydroxyl group allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-piperidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMMTTWYXWUMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376389 | |
| Record name | 3-PIPERIDINEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73579-06-3 | |
| Record name | 3-PIPERIDINEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,6-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1350296.png)
![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)





![N-acetyl-N-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B1350333.png)
![1-[2-(2,3-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine](/img/structure/B1350338.png)
![3-{[(4-chlorophenyl)thio]methyl}benzoic acid](/img/structure/B1350345.png)

![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)

